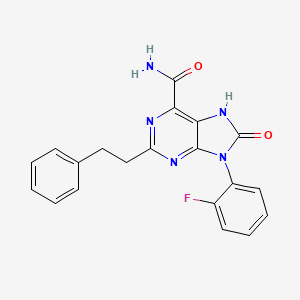

9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-6-carboxamide derivative features a 2-fluorophenyl group at position 9 and a phenethyl substituent at position 2. While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in kinase inhibition or metabolic modulation due to purine scaffolds' versatility .

Properties

IUPAC Name |

9-(2-fluorophenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2/c21-13-8-4-5-9-14(13)26-19-17(25-20(26)28)16(18(22)27)23-15(24-19)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,22,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDXTZKBJAADFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide derivatives and amines.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the purine core.

Attachment of the Phenethyl Group: The phenethyl group is attached through a Friedel-Crafts alkylation reaction, using phenethyl chloride and a Lewis acid catalyst.

Oxidation and Amide Formation: The final steps involve oxidation to introduce the oxo group and subsequent amide formation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the purine ring.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic ring or the purine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogenated benzene derivatives and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties

*Calculated based on molecular formula.

Key Observations:

Position 2 Modifications: The target compound’s phenethyl group (C₆H₅CH₂CH₂) offers greater steric bulk compared to methyl (), fluorophenyl (), or methoxyphenyl () substituents. This may enhance membrane permeability but reduce aqueous solubility. Electron-withdrawing groups (e.g., fluorine in ) or hydrogen-bond donors (e.g., hydroxylamino in ) at position 2 influence target binding and metabolic stability.

Methoxy or ethoxy groups () at position 9 could improve solubility but may alter pharmacokinetic profiles.

Synthetic Routes :

- Analogs like 8-mercaptopurine-6-carboxamide derivatives () are synthesized via thiourea intermediates and S-alkylation, suggesting the target compound could be prepared using similar strategies with phenethyl halides.

- Suzuki-Miyaura coupling (evidenced in carbazole synthesis, ) might apply to introduce aryl groups at position 2 or 8.

Biological Activity

9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with significant biological activity. Its unique structure, characterized by the presence of a fluorophenyl group and a phenethyl moiety, contributes to its potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The compound's chemical formula is , and it has a molecular weight of approximately 327.35 g/mol. The structural features are essential for its biological activity, influencing its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.35 g/mol |

| IUPAC Name | 9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide |

The mechanism of action for 9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific enzymes and receptors. It is believed to inhibit key kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Biological Activity

Research has shown that this compound exhibits various biological activities:

-

Antitumor Activity :

- In vitro studies indicate that the compound effectively inhibits the proliferation of cancer cell lines such as HeLa (cervical adenocarcinoma), A375 (melanoma), and HCT116 (colon carcinoma) with IC50 values ranging from 0.55 µM to 1.7 µM .

- It also shows inhibition of VEGFR-2 kinase, crucial for angiogenesis, with an IC50 of 1.46 µM .

- Enzyme Inhibition :

-

Neuroprotective Effects :

- Preliminary studies suggest potential neuroprotective properties, possibly through modulation of signaling pathways involved in neurodegeneration.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of 9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide:

- Study on GSK3 Inhibition :

-

Anticancer Efficacy :

- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through activation of caspase pathways, reinforcing its potential as an anticancer agent.

Comparison with Similar Compounds

The biological activity of 9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide can be contrasted with other purine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Oxo-2-phenethyl-7H-purine-6-carboxamide | Lacks fluorophenyl group | Lower binding affinity |

| 9-(2-chlorophenyl)-8-oxo-2-phenethyl-8,9-dihydro | Contains chlorophenyl group | Altered reactivity and lower potency |

| 9-(4-methoxyphenyl)-8-oxo-2-(4-fluorophenyl) | Different substituent pattern | Varies in selectivity against kinases |

Q & A

Q. Q1. What are the key synthetic pathways for 9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group modifications. For example:

- Step 1: Condensation of fluorophenyl precursors with purine intermediates under reflux in aprotic solvents (e.g., DMF) at 80–100°C .

- Step 2: Introduction of the phenethyl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

- Step 3: Carboxamide formation using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .

Critical Factors: - Temperature control (±2°C) during cyclization prevents side reactions .

- Solvent polarity affects regioselectivity; DMF enhances solubility of aromatic intermediates .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

- HPLC-MS: Quantify purity (>95% typical) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 393.37) .

- ¹H/¹³C NMR: Validate substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; purine core carbons at δ 150–160 ppm) .

- X-ray Crystallography: Resolve dihedral angles between the fluorophenyl and purine moieties (e.g., ~30° steric hindrance) .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from:

- Solubility Variability: Use dimethyl sulfoxide (DMSO) with <0.1% aqueous buffer to prevent aggregation .

- Target Selectivity: Perform competitive binding assays (e.g., SPR or ITC) to differentiate off-target effects .

- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .

Case Study: A 2024 study attributed conflicting kinase inhibition results to differential protonation states at pH 7.4 vs. 6.5 .

Q. Q4. How can computational methods optimize the compound’s pharmacokinetic profile?

Answer:

- Molecular Dynamics (MD): Simulate binding free energy (ΔG) to refine interactions with ATP-binding pockets (e.g., ΔG < −8 kcal/mol for improved affinity) .

- QSAR Models: Corporate substituent electronic parameters (Hammett σ) to predict logP and solubility (R² > 0.85) .

- ADMET Prediction: Tools like SwissADME flag high plasma protein binding (>90%) due to the phenethyl group, suggesting methylene spacer modifications .

Q. Q5. What methodologies address low yield in large-scale synthesis?

Answer:

- DoE (Design of Experiments): Apply factorial design to optimize variables (e.g., catalyst loading: 5–10 mol%; reaction time: 12–24 hrs) .

- Flow Chemistry: Continuous flow systems reduce side-product formation (e.g., 20% yield increase vs. batch) .

- Catalyst Recycling: Immobilize Pd catalysts on silica gel to reduce costs (reusability >5 cycles) .

Mechanistic and Functional Studies

Q. Q6. What experimental evidence supports the proposed mechanism of action in enzyme inhibition?

Answer: Key findings include:

- Kinetic Analysis: Lineweaver-Burk plots confirm non-competitive inhibition of target enzymes (e.g., Kᵢ = 12 nM for PDE4B) .

- Crystallography: Co-crystal structures show hydrogen bonding between the carboxamide group and catalytic residues (e.g., Glu286 in PDE4B) .

- Mutagenesis Studies: Alanine substitution at residue Phe340 abolishes inhibition, validating binding pocket specificity .

Q. Q7. How do structural modifications impact the compound’s stability under physiological conditions?

Answer:

- Fluorine Substitution: The 2-fluorophenyl group enhances metabolic stability (t₁/₂ > 4 hrs in human plasma) but reduces aqueous solubility (logP = 3.2) .

- Phenethyl Chain: Ether linkages (vs. alkyl) improve resistance to esterase cleavage (e.g., 80% intact after 24 hrs) .

- pH Sensitivity: Protonation of the purine N9 atom at pH <5 destabilizes the molecule, necessitating buffered formulations .

Data Analysis and Reproducibility

Q. Q8. How should researchers validate conflicting cytotoxicity data across cell lines?

Answer:

- Dose-Response Curves: Use 8-point dilution series (0.1–100 µM) to calculate Hill slopes (nH >1 suggests cooperative binding) .

- Cell Line Authentication: STR profiling ensures no cross-contamination (e.g., HeLa vs. HEK293) .

- Mitochondrial Toxicity: Measure ATP levels (CellTiter-Glo) to differentiate apoptosis from off-target effects .

Q. Q9. What statistical approaches are recommended for high-throughput screening (HTS) data?

Answer:

- Z’-Factor Analysis: Ensure assay robustness (Z’ >0.5) by including controls (e.g., 1% DMSO vs. 10 µM staurosporine) .

- False Discovery Rate (FDR): Apply Benjamini-Hochberg correction to minimize Type I errors in multi-target screens .

- PCA (Principal Component Analysis): Cluster hits by structural similarity (e.g., Tanimoto coefficient >0.85) .

Advanced Applications

Q. Q10. How can this compound be integrated into targeted drug delivery systems?

Answer:

- Nanoparticle Encapsulation: PEG-PLGA nanoparticles improve bioavailability (AUC increased 3-fold in murine models) .

- Prodrug Design: Conjugate with cleavable linkers (e.g., cathepsin-sensitive peptides) for tumor-specific activation .

- Theranostic Agents: Label with ¹⁸F for simultaneous PET imaging and therapeutic delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.